molecular formula C24H18F3N3O2 B2883891 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide CAS No. 1014090-17-5

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide

Cat. No. B2883891
CAS RN: 1014090-17-5
M. Wt: 437.422
InChI Key: FFRUBXMXSQWLQB-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C24H18F3N3O2 and its molecular weight is 437.422. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of pyrazole derivatives, including compounds with similar structures to "1-(4-fluorobenzyl)-3-((4-fluorophenyl)-1H-pyrazole-4-carboxamide." These compounds are synthesized through reactions involving different reagents and conditions, aiming to create molecules with potential therapeutic applications. For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, characterized by elemental analysis and spectral data, and assessed for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Such studies are crucial for understanding the chemical properties and potential biological effects of these compounds.

Anticancer Activity

Pyrazole derivatives have shown promising anticancer activity in various studies. The synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, and their cytotoxicity against human cancer cell lines, indicate the potential of these compounds as anticancer agents. Hassan et al. (2015) reported on compounds exhibiting cytotoxicity against colon, lung, breast, and liver cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity (Hassan, Hafez, Osman, & Ali, 2015).

Antimicrobial and Antifungal Activities

Research has also explored the antimicrobial and antifungal potentials of pyrazole derivatives. Ragavan, Vijayakumar, & Kumari (2010) synthesized novel 1,5-diaryl pyrazole derivatives and evaluated their antibacterial and antifungal activities, showing significant effects against various pathogens (Ragavan, Vijayakumar, & Kumari, 2010). These findings suggest that pyrazole derivatives, including those structurally related to "1-(4-fluorobenzyl)-3-((4-fluorophenyl)-1H-pyrazole-4-carboxamide," could be potential candidates for developing new antimicrobial and antifungal agents.

properties

IUPAC Name

N-(2-fluorophenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O2/c25-18-9-5-16(6-10-18)13-30-14-20(23(31)28-22-4-2-1-3-21(22)27)24(29-30)32-15-17-7-11-19(26)12-8-17/h1-12,14H,13,15H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRUBXMXSQWLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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